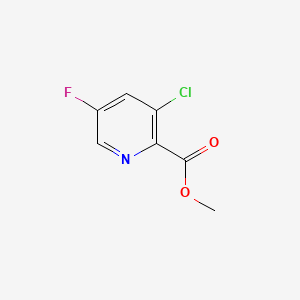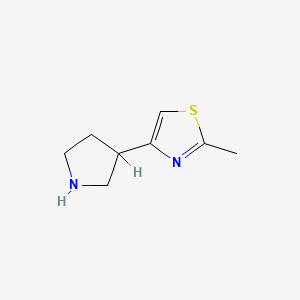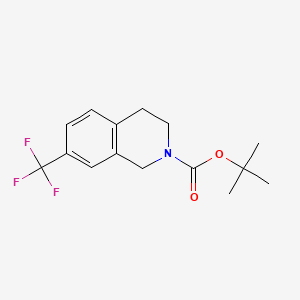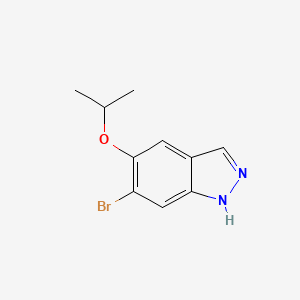
Viteralone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Viteralone is a natural compound isolated from the herbs of Vitex trifolia . It is categorized under Natural Compounds and specifically under Sesquiterpenoids . It has been found to be cytotoxic to HL-60 cancer cells .
Molecular Structure Analysis
Viteralone has a molecular formula of C15H14O3 and a molecular weight of 242.27 . The specific molecular structure analysis is not available in the search results.
Physical And Chemical Properties Analysis
Viteralone appears as a powder . It has a molecular formula of C15H14O3 and a molecular weight of 242.27 .
科学的研究の応用
Medical and Pharmaceutical Applications
Viteralone: has shown promise in the medical field, particularly in the development of new therapeutic agents. Its properties are being explored for the treatment of various diseases, including metabolic disorders and cancer. The compound’s potential in cell therapy and as a component in live probiotic therapeutics is also under investigation .
Industrial Use
In industry, Viteralone is recognized for its cytotoxic effects on cancer cells, which could be leveraged in the development of anti-cancer drugs. It is isolated from the plant Vitex negundo and has been studied for its potential use in the manufacturing of natural products with medicinal properties .
Environmental Applications
While direct references to Viteralone’s environmental applications are not readily available, the compound’s potential impact on environmental sustainability can be inferred. Compounds like Viteralone could be used in environmental science education, decision support systems for environmental planning, and disaster management .
Technological Role
Viteralone’s role in technology seems to be indirect. However, compounds with similar properties could be used in the development of new technologies that address issues like loneliness and social isolation, as well as in the creation of materials for technological applications .
Agricultural Applications
Material Science
In material science, Viteralone could contribute to the development of novel materials through machine learning and big data analytics. Its properties might be used to create new compounds with specific characteristics required for advanced materials .
Safety and Hazards
When handling Viteralone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, prevent further leakage or spillage and keep the product away from drains .
作用機序
Target of Action
Viteralone is a natural product that can be isolated from Vitex negundo . The primary targets of Viteralone are not explicitly mentioned in the available literature. More research is needed to identify the specific molecular targets of Viteralone.
Mode of Action
It has been found to exhibit cytotoxicity to hl-60 cancer cells . This suggests that Viteralone may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.
Biochemical Pathways
Its cytotoxic effect on HL-60 cancer cells implies that it may interfere with pathways essential for cell growth and division
Result of Action
Viteralone has been found to exhibit cytotoxic effects on HL-60 cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
特性
IUPAC Name |
(5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWSYQBTROEFSB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

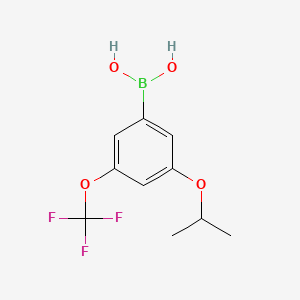
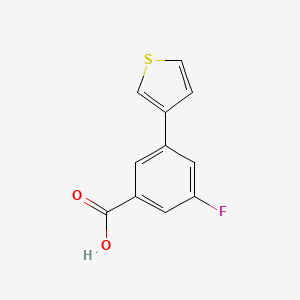
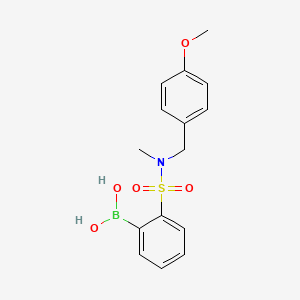
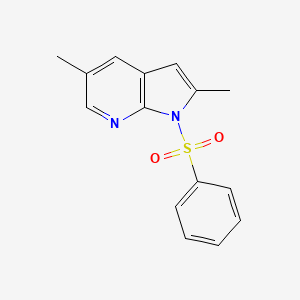
![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
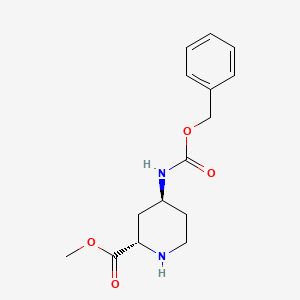
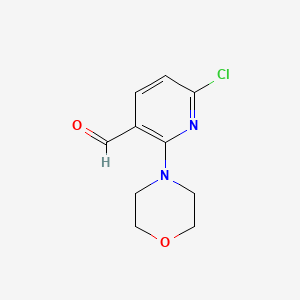
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
